2,5-Dimethyl-2,4-hexadienedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

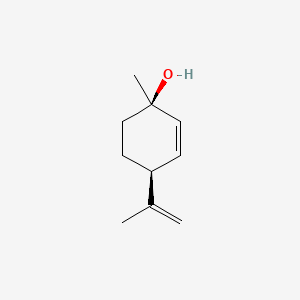

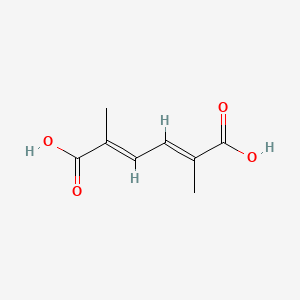

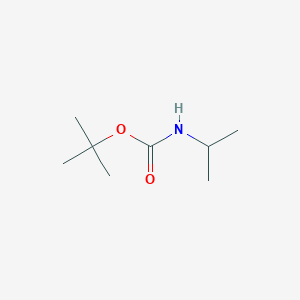

2,5-Dimethyl-2,4-hexadienedioic acid is a chemical compound with the molecular formula C8H10O4 . It is used for research and development purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-2,4-hexadienedioic acid consists of 8 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 170.16 g/mol .Scientific Research Applications

Chemical Synthesis

2,5-Dimethyl-2,4-hexadienedioic acid serves as an intermediate in the synthesis of various chemical compounds. For example, it is used in the preparation of 2.5-Dimethyl-2.5-bis (tertbutyl-peroxy)hexane , which is a key component in producing polyethylene copolymers and polyethylene rubbers .

Material Science

In material science, this compound has been utilized in the synthesis of six- and seven-membered heterocyclic boron compounds that contain an intramolecular N-B bond. These compounds have potential applications in creating new materials with unique properties .

Organic Chemistry

The compound is involved in organic reactions such as cross-metathesis. It has been used in a model study for the reactivity of alkene cross-metathesis reactions, which are fundamental in creating prenylated compounds with various applications .

Photodechlorination Studies

2,5-Dimethyl-2,4-hexadienedioic acid induces photodechlorination of certain chlorinated compounds like 9,10-dichloroanthracene. Research into its mechanism can provide insights into environmental remediation techniques .

Asymmetric Synthesis

This compound has been reported to be used in asymmetric cyclopropanation reactions catalyzed by copper-bisoxazoline complexes. Such reactions are important for creating chiral molecules that are significant in pharmaceuticals .

Agricultural and Pharmaceutical Intermediates

It is also an intermediate for preparing agricultural chemicals, insecticides, or medicines, showcasing its versatility across different fields of application .

Safety and Hazards

2,5-Dimethyl-2,4-hexadienedioic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . Contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of contact with eyes, they should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name |

(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMNFKUBOVSQCO-GGWOSOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C(\C(=O)O)/C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-2,4-hexadienedioic acid | |

CAS RN |

20514-41-4 |

Source

|

| Record name | 2,5-Dimethyl-2,4-hexadienedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)